molecular formula C8H4F6O2 B6292465 1,2-Bis(trifluoromethoxy)benzene CAS No. 129644-61-7

1,2-Bis(trifluoromethoxy)benzene

Cat. No.: B6292465
CAS No.: 129644-61-7
M. Wt: 246.11 g/mol
InChI Key: QLRZNXYQOCLJQF-UHFFFAOYSA-N
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Description

Research Context of Aromatic Fluorination and Trifluoromethoxy Groups

The journey of incorporating fluorine into organic molecules has been one of continuous innovation, driven by the remarkable impact of this halogen on molecular properties. numberanalytics.com

Historical Development of Research on Trifluoromethoxy-Containing Compounds

The exploration of trifluoromethoxy-containing compounds has a rich history. Early investigations into organofluorine chemistry were often hampered by the aggressive nature of elemental fluorine. nih.gov The first synthesis of aryl trifluoromethyl ethers was achieved in 1955 by L. Yagupol'skii, starting from substituted anisoles. beilstein-journals.orgmdpi.com This pioneering work laid the foundation for future research into this unique functional group. The development of trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), Umemoto's O-(trifluoromethyl)dibenzofuranium salts, and Togni's hypervalent iodine reagents, has been instrumental in advancing the synthesis of trifluoromethoxy-containing compounds. beilstein-journals.orgmdpi.comwikipedia.org These reagents have provided chemists with more accessible and milder methods for introducing the trifluoromethoxy group. beilstein-journals.org

Evolution of Fluorination Methodologies in Organic Chemistry Research

The methods for introducing fluorine into organic molecules have evolved significantly over time. numberanalytics.com Early methods, such as the Balz-Schiemann and Swarts reactions, were foundational but often required harsh conditions. dovepress.com The development of electrophilic fluorinating agents, particularly N-F reagents like Selectfluor, marked a major advancement, offering greater stability and ease of handling. acs.org Modern fluorination chemistry now encompasses a diverse toolkit, including nucleophilic, electrophilic, and radical fluorination approaches. numberanalytics.comacs.org Recent innovations focus on achieving higher selectivity and using milder conditions, with techniques like visible-light-mediated fluorination gaining prominence. nih.gov Electrochemical methods are also emerging as a green and sustainable approach to selective fluorination. acs.org

Rationale for Dedicated Research on 1,2-Bis(trifluoromethoxy)benzene

The specific focus on this compound stems from the intriguing interplay of its constituent parts and its potential as a building block in more complex systems.

Unique Electronic and Steric Properties of Ortho-Bis(trifluoromethoxy) Substitution in Research

The placement of two trifluoromethoxy groups in adjacent (ortho) positions on a benzene (B151609) ring creates a unique chemical environment. The trifluoromethoxy group is known for its strong electron-withdrawing nature and significant lipophilicity. mdpi.com The proximity of two such bulky and electronegative groups in an ortho-arrangement introduces considerable steric hindrance and creates a distinct electronic landscape on the aromatic ring. This specific substitution pattern can influence the molecule's conformation, reactivity, and intermolecular interactions, making it a subject of interest for fundamental chemical research.

Importance of Polyfluorinated Aromatic Systems in Advanced Chemical Research

Polyfluorinated aromatic systems, which include compounds like this compound, are crucial in various areas of advanced research. The presence of multiple fluorine atoms or fluorinated groups can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. chemimpex.comnih.gov These characteristics are highly desirable in the development of high-performance polymers, liquid crystals, and other advanced materials. chemimpex.comrsc.org Furthermore, polyfluorinated compounds are often investigated for their potential applications in medicinal chemistry and agrochemicals, where the fluorine atoms can improve metabolic stability and binding affinity. nih.gov The study of such systems contributes to a deeper understanding of structure-property relationships in organofluorine chemistry.

Overview of Advanced Methodologies in Fluorinated Organic Chemistry Research

The field of fluorinated organic chemistry research employs a range of sophisticated methodologies. miamioh.edu Synthetic advancements include the development of novel fluorinating and trifluoromethylating reagents that offer greater efficiency and selectivity under milder conditions. nih.govacs.org Techniques such as photocatalysis and electrochemistry are being increasingly utilized to achieve challenging transformations in a more sustainable manner. nih.govacs.org For characterization, advanced analytical techniques are indispensable. Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry are fundamental for structure elucidation. researchgate.net In the context of complex biological or environmental samples, techniques like extractable organic fluorine (EOF) analysis combined with high-resolution mass spectrometry are used to identify and quantify fluorinated compounds. acs.org

Interactive Data Table: Physicochemical Properties of Related Compounds

Below is an interactive table summarizing some key physicochemical properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,2-Bis(trifluoromethyl)benzene (B1265662)433-95-4C8H4F6214.11Not available
1,3-Bis(trifluoromethyl)benzene402-31-3C8H4F6214.11116-116.3
1,4-Bis(trifluoromethyl)benzene (B1346883)328-99-4C8H4F6214.11116
(Trifluoromethoxy)benzene456-55-3C7H5F3O162.11102
1,4-Bis(2,2,2-trifluoroethoxy)benzene13091-64-4C10H8F6O2274.16Not available

Note: Data is compiled from various sources and may not be exhaustive. "Not available" indicates that the data was not readily found in the searched sources.

Properties

IUPAC Name

1,2-bis(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRZNXYQOCLJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1,2 Bis Trifluoromethoxy Benzene

Pioneering Synthetic Routes to Trifluoromethoxy-Substituted Aromatic Systems

The journey towards accessing complex trifluoromethoxylated aromatics began with the development of fundamental methods for introducing the -OCF₃ group onto a benzene (B151609) ring. These early strategies, though often requiring harsh conditions, laid the groundwork for future innovations.

Early Methodologies for Aromatic Trifluoromethyl Ether Formation (e.g., Chlorine-Fluorine Exchange)

One of the earliest and most fundamental methods for the synthesis of aryl trifluoromethyl ethers involves a two-step process: the chlorination of a methoxyarene to a trichloromethoxyarene, followed by a chlorine-fluorine exchange reaction. This approach, while effective, typically requires high temperatures and aggressive fluorinating agents.

Starting MaterialChlorination ConditionsFluorinating AgentProductReference
Anisole derivativesCl₂, light or radical initiatorSbF₃/SbCl₅ or HFAryl trifluoromethyl ether patsnap.com
Substituted anisolesPCl₅, 200 °CAnhydrous HF or SbF₃Aryl trifluoromethyl etherNot specified in search results

This method, while historically significant, is often limited by its harsh reaction conditions and the handling of toxic and corrosive reagents, making it less suitable for complex or sensitive substrates.

Fluorination of Fluoroformates and Oxidative Desulfurization-Fluorination in Research

To overcome the limitations of the chlorine-fluorine exchange method, alternative strategies were developed. The fluorination of aryl fluoroformates, prepared from phenols and phosgene followed by treatment with a fluoride (B91410) source, offered a different pathway to aryl trifluoromethyl ethers. This method involves the conversion of a phenol to a fluoroformate, which is then treated with a fluorinating agent like sulfur tetrafluoride (SF₄) at elevated temperatures.

A more versatile and widely adopted method is the oxidative desulfurization-fluorination of xanthates. This approach involves the conversion of a phenol to a xanthate, which is then subjected to an oxidative fluorination process. A common reagent system for this transformation is a combination of an N-haloimide (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source like pyridine-HF. This method has proven to be applicable to a broad range of aromatic and aliphatic alcohols, offering good functional group tolerance and scalability.

PrecursorReagentsProductKey FeaturesReference
Aryl FluoroformatesSF₄, high temperatureAryl trifluoromethyl etherAvoids direct chlorination of anisolesNot specified in search results
Aryl XanthatesN-haloimide, Pyridine-HFAryl trifluoromethyl etherBroad scope, good functional group toleranceNot specified in search results

These pioneering methods, while not directly providing a route to 1,2-bis(trifluoromethoxy)benzene, established the fundamental chemical transformations necessary for the formation of the trifluoromethoxy group on an aromatic ring, paving the way for more targeted and sophisticated synthetic strategies.

Targeted Synthesis of this compound and Related Derivatives

The synthesis of this compound requires methods that can either introduce two trifluoromethoxy groups onto a benzene ring in a controlled manner or functionalize a pre-existing catechol (1,2-dihydroxybenzene) core. Research in this area has explored both direct and indirect approaches.

Research into Direct and Indirect Trifluoromethylation Approaches

Direct C-H trifluoromethoxylation of benzene to introduce two adjacent -OCF₃ groups in a single step is a formidable challenge due to the deactivating nature of the first introduced trifluoromethoxy group. Therefore, indirect methods, typically starting from catechol or its derivatives, have been the primary focus of research.

Oxidative trifluoromethylation strategies offer a potential route to this compound from catechol. These methods typically involve the in situ generation of a reactive trifluoromethylating species that can react with the hydroxyl groups of catechol. While direct trifluoromethylation of phenols can be challenging, several methods have been developed that could potentially be adapted for the difunctionalization of catechol.

One such approach involves the use of a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of an oxidant. Research in this area has demonstrated the trifluoromethylation of various aromatic compounds, and the extension of this methodology to dihydroxybenzenes is a logical, albeit challenging, step. The key would be to achieve double trifluoromethylation without significant side reactions or decomposition of the starting material.

Starting MaterialTrifluoromethyl SourceOxidantPotential ProductKey Considerations
CatecholTMSCF₃Hypervalent iodine reagents or other oxidantsThis compoundControl of mono- vs. di-substitution, reaction conditions

Further research is needed to optimize conditions for the efficient double trifluoromethylation of catechol to produce this compound in high yield.

Radical-mediated trifluoromethoxylation has emerged as a powerful tool for the synthesis of trifluoromethoxy-containing compounds. nih.gov One of the key reagents in this area is bis(trifluoromethyl)peroxide ((CF₃O)₂), which can serve as a source of the trifluoromethoxy radical (•OCF₃) upon activation. nih.gov This radical can then react with aromatic C-H bonds to form trifluoromethoxyarenes.

The application of this methodology to the direct synthesis of this compound from benzene would likely result in a mixture of isomers due to the statistical nature of radical C-H functionalization. However, a more targeted approach could involve the radical trifluoromethoxylation of a pre-functionalized benzene derivative or catechol itself.

Recent studies have shown that bis(trifluoromethyl)peroxide can be used for the direct C-H trifluoromethoxylation of various aromatic compounds under photoredox or TEMPO-catalyzed conditions. nih.gov While these studies have primarily focused on monosubstitution, the potential for double trifluoromethoxylation exists, although controlling the regioselectivity to favor the 1,2-isomer would be a significant challenge. In reactions involving radical C-H trifluoromethoxylation of arenes, only trace amounts of bis(trifluoromethoxy)arene side-products have been observed in some cases. fu-berlin.de

SubstrateReagentCatalyst/ConditionsProduct(s)Reference
BenzeneBis(trifluoromethyl)peroxidePhotoredox catalyst or TEMPO(Trifluoromethoxy)benzene (major), potential for bis-isomers nih.gov
CatecholBis(trifluoromethyl)peroxideRadical initiatorPotential for this compoundNot specified in search results

The development of selective catalysts and reaction conditions that favor the formation of the 1,2-disubstituted product is a key area for future research in the synthesis of this compound using radical-mediated approaches.

Electrophilic Trifluoromethylation of Oxygen Atoms

The introduction of a trifluoromethyl group onto an oxygen atom can be achieved through electrophilic trifluoromethylation. Historically, reagents for this purpose were challenging to develop due to the high electronegativity of the trifluoromethyl group. wikipedia.org The first successful electrophilic trifluoromethylation was reported in 1984 by Yagupolskii and co-workers using a diaryl(trifluoromethyl)sulfonium salt. wikipedia.orgbeilstein-journals.orgnih.gov This pioneering work paved the way for the development of a variety of electrophilic trifluoromethylating agents.

Among the most widely used are the hypervalent iodine(III)-CF3 compounds, notably the Togni reagents, and the chalcogenium salts developed by Umemoto. beilstein-journals.orgnih.gov Togni reagent II, or 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a versatile reagent for the trifluoromethylation of a range of nucleophiles, including alcohols and phenolates. wikipedia.orgenamine.net Reactions with phenolates often lead to substitution at the ortho position, and double substitution is possible with an excess of the reagent. wikipedia.org Similarly, Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are effective for trifluoromethylating various nucleophiles. rsc.orgenamine.net These reagents can be used in diverse reactions, including the trifluoromethylation of β-ketoesters and direct trifluoromethylation of indoles.

While these reagents are primarily used for C-trifluoromethylation, O-trifluoromethylation of alcohols and phenols is also achievable. For instance, Togni reagent II can convert alcohols to their corresponding trifluoromethyl ethers. wikipedia.org However, the direct double O-trifluoromethylation of catechols to form this compound remains a significant synthetic challenge. The reaction of Togni's reagent with phenols bearing unsubstituted ortho or para positions can lead to C-trifluoromethylation as a major competing reaction. mdpi.com

The reactivity of these electrophilic trifluoromethylating agents can be tuned by modifying their structure. For example, the recently developed Umemoto reagent IV, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, exhibits higher reactivity due to the strong electron-withdrawing effect of the trifluoromethoxy groups. nih.gov

It's important to note that many of these reagents can act as sources of both electrophilic trifluoromethyl cations (CF3+) and trifluoromethyl radicals (CF3•), expanding their synthetic utility. researchgate.netnih.gov

Catalytic Approaches in the Synthesis of Bis(trifluoromethoxy)benzenes

Catalytic methods offer a more sustainable and efficient route for the synthesis of fluorinated compounds, including bis(trifluoromethoxy)benzenes. rsc.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed C-O Cross-Coupling)

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, in particular, have been explored for the formation of C-O bonds to introduce trifluoromethoxy groups. In 2010, Buchwald and co-workers reported the first palladium-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF3 source. beilstein-journals.org While this focuses on C-CF3 bond formation, the principles are relevant to C-OCF3 bond formation. The challenge in C-O cross-coupling for trifluoromethoxylation lies in finding a suitable and stable trifluoromethoxide source.

Ligand Design and Optimization in Catalytic Research

The success of transition metal-catalyzed reactions is heavily dependent on the design of the ligands coordinated to the metal center. Ligands modulate the electronic and steric environment of the catalyst, influencing its reactivity, selectivity, and stability. For cross-coupling reactions, the development of new ligands is an active area of research aimed at improving catalytic efficiency and expanding the scope of the reaction.

Photoredox Catalysis for Fluorination and Trifluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful and green method for a variety of organic transformations, including trifluoromethylation and trifluoromethoxylation. fu-berlin.denih.gov This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical species under mild conditions. rsc.org

For instance, photoredox catalysis has been successfully employed for the C-H trifluoromethoxylation of arenes. nih.gov This method often involves the generation of a trifluoromethoxy radical (•OCF3) from a suitable precursor. nih.govnih.gov The radical then adds to the aromatic ring, and subsequent steps lead to the formation of the trifluoromethoxylated product. nih.gov This strategy has been demonstrated to be effective for a range of aromatic and heteroaromatic compounds. fu-berlin.denih.gov The development of novel trifluoromethoxylating reagents that can release the •OCF3 radical under mild photoredox conditions is key to the success of this approach. nih.gov

Aryne-Mediated Syntheses for Bis(trifluoromethylthio)arenes as Related Research

While the direct synthesis of this compound via aryne intermediates has not been extensively reported, the synthesis of the analogous sulfur-containing compounds, 1,2-bis(trifluoromethylthio)arenes, provides a valuable strategic blueprint. A general method for the synthesis of these compounds involves the generation of a highly reactive aryne intermediate, which then reacts with bis(trifluoromethyl)disulfide. nih.govacs.orgnih.govacs.org

The aryne precursors are typically silyl (B83357) aryl triflates or halides, and the aryne is generated under mild conditions using a fluoride source like cesium fluoride. nih.govacs.org This method is compatible with a variety of functional groups. nih.govacs.orgnih.govacs.org This aryne-mediated approach allows for the efficient installation of two trifluoromethylthio groups in a vicinal arrangement on an aromatic ring. The successful application of this strategy to the synthesis of 1,2-bis(trifluoromethylthio)arenes suggests that a similar approach for this compound could be feasible with a suitable trifluoromethoxylating agent.

Green Chemistry Principles and Sustainable Synthetic Research for Fluorinated Aromatics

The principles of green chemistry are increasingly important in the field of organofluorine chemistry to develop more sustainable and environmentally benign synthetic methods. tandfonline.comrsc.org This involves reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net

Key aspects of green chemistry in the synthesis of fluorinated aromatics include:

Use of Safer Reagents: There is a significant effort to replace hazardous fluorinating agents like elemental fluorine with safer alternatives. rsc.org

Catalytic Methods: The development of catalytic methods is a core principle of green chemistry, as it reduces the amount of reagents needed and minimizes waste. rsc.orgcriver.com Transition-metal and photoredox catalysis are prime examples of this approach. researchgate.net

Alternative Reaction Media: The use of greener solvents, such as ionic liquids or water, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal.

Recent advancements have focused on developing catalytic systems that operate under milder conditions and use more environmentally friendly reagents. eurekalert.org For example, the use of visible-light photoredox catalysis avoids the need for high energy inputs and often allows for reactions to be carried out at room temperature. fu-berlin.denih.gov Furthermore, enzymatic methods are being explored as a green alternative for the synthesis of fluorinated compounds, offering high selectivity and mild reaction conditions. nih.gov The continuous development of such sustainable methodologies is crucial for the future of organofluorine chemistry. oup.comresearchgate.net

Solvent Effects in Sustainable Synthesis Research

Modern approaches to the synthesis of aryl trifluoromethoxy ethers often explore the use of solvents with better environmental, health, and safety profiles. The ideal solvent for a sustainable synthesis should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. For the synthesis of compounds like this compound, which would likely involve multiple steps, the use of a single, versatile solvent that can accommodate different reaction conditions would be highly desirable to reduce waste from solvent exchange and purification steps.

Research into the synthesis of other fluorinated aromatics has demonstrated the utility of ionic liquids and supercritical fluids as alternative reaction media. These solvents can offer advantages in terms of reaction rates, selectivity, and ease of product separation. For instance, the synthesis of trifluoromethoxybenzene from the corresponding phenol can be carried out using anhydrous hydrogen fluoride, where HF can also act as a solvent in some cases.

Table 1: Comparison of Solvents in Aryl Trifluoromethoxylation Reactions

SolventRole in ReactionSustainability Considerations
Carbon TetrachlorideReactant and SolventHigh toxicity, ozone-depleting substance, being phased out.
DichloromethaneSolventVolatile organic compound (VOC), suspected carcinogen.
Anhydrous Hydrogen FluorideReactant and SolventHighly corrosive and toxic, requires special handling.
Ionic LiquidsReaction MediumLow vapor pressure, potential for recyclability, but toxicity and biodegradability can be concerns.
Supercritical CO2Reaction MediumNon-toxic, non-flammable, readily available, but requires high-pressure equipment.

Atom Economy and Efficiency in Synthetic Research

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product.

The traditional methods for synthesizing aryl trifluoromethoxy ethers often suffer from poor atom economy. For example, a common route involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride. This process generates significant amounts of byproducts, including hydrochloric acid and other chlorinated species, leading to a low atom economy.

More modern approaches aim to improve the atom economy of trifluoromethoxylation reactions. One strategy involves the direct trifluoromethoxylation of aromatic C-H bonds, which, if achieved with high selectivity, would represent a significant improvement in atom economy. Another approach is the use of trifluoromethylating agents that are more efficient in transferring the OCF3 group.

Table 2: Atom Economy of Different Trifluoromethoxylation Methods

Reaction TypeReactantsDesired ProductByproductsAtom Economy
Phenol with CCl4/HFPhenol, CCl4, HFAryl-OCF3HCl, other chlorinated compoundsLow
Direct C-H TrifluoromethoxylationArene, OCF3 sourceAryl-OCF3Varies depending on the sourcePotentially High
Using Trifluoromethyl HypofluoriteSubstrate, CF3OFProductHFModerate

Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of the target compound are crucial steps in any synthetic process. For a research-scale synthesis of this compound, several methodologies could be employed.

Chromatographic Techniques in Research Scale Purification

Chromatography is a powerful technique for the separation and purification of organic compounds. For a non-polar compound like this compound, normal-phase column chromatography using silica gel as the stationary phase and a mixture of non-polar solvents like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane as the mobile phase would be a suitable method.

The separation of the desired 1,2-isomer from other potential isomers (1,3- and 1,4-bis(trifluoromethoxy)benzene) and any unreacted starting materials or byproducts would depend on the differences in their polarity and their interaction with the stationary phase. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Distillation and Crystallization in Research Scale Purification

Distillation is a common method for purifying liquids based on differences in their boiling points. If this compound is a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) could be an effective purification method, especially for separating it from less volatile impurities.

Crystallization is another powerful purification technique for solid compounds. If this compound is a solid, or if a solid derivative can be formed, recrystallization from a suitable solvent or solvent mixture could be employed to obtain the pure compound. The choice of solvent is critical and would be determined by the solubility of the compound at different temperatures.

Reactivity, Reaction Mechanisms, and Transformative Chemistry of 1,2 Bis Trifluoromethoxy Benzene

Electrophilic Aromatic Substitution (EAS) Research on Fluorinated Aromatic Systems

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, profoundly influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions on benzene (B151609) rings. These effects are primarily attributed to the high electronegativity of fluorine atoms.

Regioselectivity Studies in EAS Reactions Influenced by Trifluoromethoxy Groups

The trifluoromethoxy group is generally considered a deactivating group in EAS reactions, meaning it slows down the reaction rate compared to unsubstituted benzene. nih.govslideserve.com This deactivation stems from the strong electron-withdrawing inductive effect of the three fluorine atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vaia.comreddit.com

Research has shown that for trifluoromethoxybenzene, electrophilic substitution, such as nitration, occurs with a pronounced preference for the para product. nih.gov This preference can be attributed to steric hindrance at the ortho positions caused by the bulky trifluoromethoxy group.

Influence of Trifluoromethoxy Groups on Aromatic Reactivity in Research Contexts

The trifluoromethoxy group's influence on aromatic reactivity is a subject of ongoing research, particularly in the context of synthesizing complex fluorinated molecules. While the trifluoromethyl (-CF3) group is also a strong electron-withdrawing group and a meta-director, the trifluoromethoxy group's ability to direct ortho, para offers synthetic advantages. vaia.comminia.edu.eg

Studies comparing the reactivity of fluorinated aromatics have provided insights into the interplay of inductive and resonance effects. For instance, fluorobenzene (B45895) itself exhibits some anomalous reactivity in EAS, being less deactivated than other halobenzenes and showing a high para-selectivity. acs.orgacs.org This is attributed to a better balance between the inductive withdrawal and resonance donation of the fluorine atom. researchgate.net

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to analyze the regioselectivity of EAS reactions on deactivated benzene derivatives, providing a more quantitative understanding of the factors at play. rsc.org These theoretical approaches, alongside experimental findings, are crucial for predicting and controlling the outcomes of EAS reactions on complex fluorinated systems like 1,2-bis(trifluoromethoxy)benzene. core.ac.uknih.gov

Table 1: Comparison of Substituent Effects in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectPrimary Electronic Effect
-OCH3Activatingortho, paraResonance (donating)
-FDeactivatingortho, paraInductive (withdrawing) > Resonance (donating)
-CF3DeactivatingmetaInductive (withdrawing)
-OCF3 Deactivating ortho, para Inductive (withdrawing) > Resonance (donating)

Nucleophilic Aromatic Substitution (SNAr) Research

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of strong electron-withdrawing groups is crucial for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.combyjus.com

Investigating SNAr with Activated Substrates

Aromatic compounds substituted with one or more trifluoromethoxy groups are potential substrates for SNAr reactions, provided a suitable leaving group is present on the ring. The strong electron-withdrawing nature of the -OCF3 groups helps to activate the ring towards nucleophilic attack. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. youtube.com

Research into SNAr reactions often involves highly activated substrates, such as those containing nitro groups, to facilitate the reaction. researchgate.netresearchgate.netresearchgate.net The principles learned from these systems can be extended to substrates activated by other electron-withdrawing groups like -OCF3. Recent advancements have also explored SNAr reactions on unactivated and electron-rich fluoroarenes, often employing photoredox catalysis to overcome the high activation barriers. nih.gov

Stereochemical Aspects and Mechanistic Pathways of SNAr Reactions in Research

The traditional SNAr mechanism proceeds via a two-step addition-elimination pathway involving the formation of a Meisenheimer complex. wikipedia.orgyoutube.com The first step, the nucleophilic attack, is typically the rate-determining step. The reaction does not proceed via an SN2 mechanism due to the geometry of the aromatic ring, and an SN1 mechanism is generally unfavorable. byjus.comwikipedia.org

Recent research has unveiled alternative mechanistic pathways. For instance, some SNAr reactions have been shown to proceed through a concerted mechanism (CSNAr), avoiding the formation of a discrete Meisenheimer intermediate. springernature.comnih.govresearchgate.net This concerted pathway is often observed in reactions of fluoroarenes and can be facilitated by factors such as the nature of the nucleophile and the presence of metal cations that can stabilize the departing fluoride (B91410) ion. acs.org

The stereochemistry of SNAr reactions is generally not a factor at the aromatic ring itself, as the carbon atoms are sp2-hybridized and planar. However, if the nucleophile or a substituent on the aromatic ring contains a stereocenter, its configuration can be retained or altered depending on the specific reaction and its mechanism. For comparison, in aliphatic SN2 reactions, an inversion of stereochemistry is typically observed. youtube.com

Metal-Mediated and Cross-Coupling Reactions Research

Metal-mediated and cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct SNAr on compounds like this compound might be challenging without a suitable leaving group, metal-catalyzed cross-coupling reactions provide a powerful alternative for their functionalization.

Aryl halides and triflates are common starting materials for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. acs.org Therefore, a halogenated derivative of this compound would be a versatile precursor for introducing a wide range of substituents. For example, a bromo- or iodo-substituted this compound could readily participate in palladium-catalyzed reactions.

Research in this area also extends to the direct C-H functionalization of arenes, which avoids the need for pre-functionalized starting materials. acs.org While challenging, the development of catalysts for the selective C-H activation of electron-deficient rings, such as those bearing trifluoromethoxy groups, is an active area of investigation.

Furthermore, organometallic complexes involving fluorinated aromatic ligands are of interest. The electronic properties of the trifluoromethoxy groups can influence the stability and reactivity of the resulting metal complexes. Studies on the synthesis and reactivity of such complexes, including those of porphyrinoids and iridapentalenes, demonstrate the broad scope of metal-mediated transformations involving functionalized aromatic systems. nih.govtum.denih.govresearchgate.netxmu.edu.cn

Palladium-Catalyzed Cross-Coupling Studies (e.g., Suzuki-Miyaura Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of closely related polyfluorinated and trifluoromethyl-substituted benzenes in Suzuki-Miyaura reactions provides a strong model for its expected behavior.

The Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a powerful method for constructing biaryl structures. In substrates containing trifluoromethyl groups, the regioselectivity of the coupling is often influenced by both steric and electronic effects. For instance, in the coupling of dihalogenated trifluoromethyl-benzene derivatives, the reaction preferentially occurs at the less sterically hindered position and the position that is more electronically activated. researchgate.net For a hypothetical dihalo-derivative of this compound, the position of palladium insertion would be similarly influenced by the steric bulk and strong inductive effect of the two OCF₃ groups.

The efficiency of these couplings is highly dependent on the choice of catalyst system, including the palladium precursor and, crucially, the phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands, such as those from the XPhos family, have proven effective in coupling electron-poor aryl chlorides. acs.org The use of specific ligands like o-(dicyclohexylphosphino)biphenyl can enable Suzuki couplings at very low catalyst loadings, even with sterically demanding substrates. researchgate.net Furthermore, additives can play a critical role; for example, lithium iodide has been shown to be indispensable in the palladium-catalyzed cross-coupling of perfluoroarenes with diarylzinc compounds, as it promotes the oxidative addition of a C-F bond to the palladium center. nih.gov

The table below summarizes representative conditions for Suzuki-Miyaura reactions of functionally similar halo(trifluoromethyl)benzenes, which serve as a predictive model for the reactivity of this compound derivatives. researchgate.net

Aryl Halide SubstrateCoupling PartnerCatalyst SystemConditionsProduct Yield
2,4-Dichloro-1-(trifluoromethyl)benzeneArylboronic acid (1.3 equiv)Pd(OAc)₂ / LigandBase, SolventGood to Excellent
1,4-Dibromo-2-(trifluoromethyl)benzeneArylboronic acid (1.0 equiv)Pd(OAc)₂ / LigandBase, SolventExcellent (regioselective)
2,6-Dichloro-3-(trifluoromethyl)pyridineArylboronic acid (1.0 equiv)Pd(OAc)₂Base, SolventGood (regioselective)

This table presents generalized findings on related compounds to illustrate the principles of Suzuki-Miyaura reactions applicable to fluorinated aromatics.

Copper-Mediated Reactions and their Research Applications

Copper catalysis offers a cost-effective and versatile alternative to palladium for a variety of cross-coupling reactions. beilstein-journals.org Copper-mediated transformations are particularly relevant for forming C-O, C-S, and C-N bonds, as well as for trifluoromethylation reactions. wikipedia.orgnih.gov

A key research application involving copper is the trifluoromethylation of aryl compounds. wikipedia.org While this applies to the introduction of CF₃ groups, the related trifluoromethoxylation chemistry shares mechanistic parallels. Copper(I)CF₃ species, often generated in situ, are key intermediates in these transformations. nih.gov For this compound, copper-mediated reactions could be envisioned for further functionalization, for example, through Ullmann-type couplings if a halo-substituent were present on the ring. nih.gov

Mechanistic studies of copper-mediated reactions often reveal the involvement of either single-electron transfer (SET) pathways, leading to radical intermediates, or organocopper species undergoing oxidative addition and reductive elimination. beilstein-journals.orgnih.gov For example, in the copper-catalyzed synthesis of benzofurans, a proposed mechanism involves the generation of a phenoxy radical via SET from a copper(II) species, followed by intramolecular cyclization. nih.gov Such pathways could be relevant for transformations of hydroxylated derivatives of this compound.

Iron-Catalyzed Cross-Coupling Investigations

Iron catalysis has emerged as an economical and environmentally benign alternative to palladium and copper for cross-coupling reactions. researchgate.net These reactions often proceed via different mechanisms and can exhibit unique reactivity and selectivity. mdpi.com

Research has demonstrated the effectiveness of iron catalysts in coupling organomanganese reagents with various electrophiles. mdpi.com Significantly, a study on the iron-catalyzed cross-coupling of bis-(aryl)manganese nucleophiles with alkenyl halides successfully employed bis-(4-(trifluoromethoxy)phenyl)manganese. This reagent reacted with ethyl 3-iodoacrylate in the presence of 10 mol% Fe(acac)₃ to yield the corresponding acrylate (B77674) product in 77% yield. mdpi.com This finding is directly relevant as it confirms the compatibility of the trifluoromethoxy-substituted aryl group in iron-catalyzed C(sp²)-C(sp²) bond formation.

Mechanistic investigations into these iron-catalyzed reactions suggest the formation of ate-iron(II) species, such as [Ar₃Fe(II)]⁻, via transmetalation from the organomanganese reagent to the iron catalyst. mdpi.com These species are key to the catalytic cycle. The choice of ligand or additive can be crucial; for instance, 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) has been used as a catalytic modulator to achieve selective C(sp³)-C(halogen) bond cleavage in iron-catalyzed cross-couplings involving polyfluorinated arylzinc reagents. rsc.org

Organometallic ReagentElectrophileCatalystConditionsProductYield
Bis-(4-(trifluoromethoxy)phenyl)manganese(Z)-ethyl 3-iodoacrylateFe(acac)₃ (10 mol%)THF, 25 °C, 1h(E)-ethyl 3-(4-(trifluoromethoxy)phenyl)acrylate77%

Data from a study on iron-catalyzed cross-coupling reactions of bis-(aryl)manganese nucleophiles. mdpi.com

Utilization of Aryne Intermediates in Transformations

Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two ortho substituents, resulting in a strained triple bond within the ring. greyhoundchrom.com Their high reactivity makes them powerful intermediates for the rapid construction of complex, functionalized aromatic systems. researchgate.net

Arynes are typically generated in situ from stable precursors. Common methods include the treatment of ortho-dihaloarenes with strong bases or the reaction of 2-(trimethylsilyl)aryl triflates with a fluoride source. greyhoundchrom.comnih.gov A derivative of this compound, such as 3,4-bis(trifluoromethoxy)-1-(trimethylsilyl)phenyl triflate, could serve as a precursor to 3,4-bis(trifluoromethoxy)benzyne under mild conditions.

Once generated, the aryne intermediate can undergo a variety of transformations, including:

[4+2] Cycloadditions (Diels-Alder reactions): Trapping with dienes like furan (B31954) or cyclopentadiene (B3395910) to form bicyclic adducts.

Nucleophilic Addition: Reaction with a wide range of nucleophiles, followed by protonation or reaction with an electrophile.

Insertion Reactions: Insertion into σ-bonds, such as the S-S bond of disulfides. nih.gov

Multicomponent Reactions: Reactions involving the aryne and two other components to build complex molecules in a single step. greyhoundchrom.com

A notable example is the synthesis of 1,2-bis(trifluoromethylthio)arenes, where an aryne generated from a silyl (B83357) aryl triflate reacts with bis(trifluoromethyl)disulfide. nih.gov A similar strategy could potentially be adapted for the synthesis of novel sulfur-containing derivatives starting from a this compound-derived aryne. Mechanistic studies on the reaction of arynes with copper trifluoromethylating agents have indicated the involvement of an o-trifluoromethyl aryl radical intermediate, showcasing the interplay between aryne and radical chemistry. rsc.org

Radical Reactions and Photochemistry Research

The trifluoromethoxy group can significantly influence the radical and photochemical reactivity of the benzene ring. Research in this area explores the generation of specific radical intermediates and their subsequent transformations, often initiated by light.

Generation and Reactivity of Radical Intermediates

Radical intermediates are species with unpaired electrons, making them highly reactive. libretexts.org In the context of fluorinated aromatic compounds, both aryl radicals (where the unpaired electron resides on a ring carbon) and radicals centered on the substituent (e.g., •OCF₃) are of interest.

The trifluoromethyl radical (•CF₃) is known to be pyramidal, electrophilic, and highly reactive. wikipedia.org The related trifluoromethoxy radical (•OCF₃) is a key intermediate in trifluoromethoxylation reactions. A modern approach to generate this radical is through the activation of bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃). nih.govfu-berlin.de This can be achieved via visible-light photoredox catalysis or through TEMPO catalysis, providing a direct method for the C-H trifluoromethoxylation of arenes. nih.govfu-berlin.de This chemistry is significant as it provides a pathway to synthesize compounds like this compound from simpler precursors or to introduce additional OCF₃ groups onto an already substituted ring.

The reactivity of radical intermediates is diverse and includes several key pathways: libretexts.org

Abstraction: A radical abstracts an atom (typically hydrogen) from another molecule.

Addition: A radical adds to a π-bond (e.g., an alkene or another aromatic ring).

Dimerization: Two radicals combine to form a covalent bond.

The stability of an aryl radical can be influenced by substituents. The electron-withdrawing trifluoromethoxy groups would affect the electronic properties of any aryl radical formed on the this compound ring system.

Photochemical Transformations and Mechanistic Investigations

Photochemistry involves chemical reactions initiated by the absorption of light. rsc.org Photochemical methods can provide access to high-energy intermediates under mild conditions.

A key area of photochemical research relevant to this compound is the light-induced generation of radical intermediates. As mentioned, visible-light photoredox catalysis using a photosensitizer like [Ru(bpy)₃]²⁺ can initiate the formation of •OCF₃ radicals from bis(trifluoromethyl)peroxide. nih.govfu-berlin.de The mechanism involves a single-electron transfer from the excited photocatalyst to the peroxide, leading to its fragmentation. fu-berlin.de This method allows for the direct functionalization of C-H bonds on aromatic substrates.

Another potential photochemical transformation is the generation of aryne intermediates. The photolysis of 1,2-diiodobenzene (B1346971) is a known method for producing benzyne (B1209423). rsc.org Mechanistic studies suggest that upon photolysis, the molecule can undergo a non-adiabatic deactivation to form benzyne and molecular iodine directly, while a triplet excited state can lead to the formation of a 2-iodophenyl radical. rsc.org A diiodo-derivative of this compound could foreseeably undergo similar photochemical decomposition to yield the corresponding highly reactive aryne.

Functional Group Interconversions and Derivatization Research

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com This is a cornerstone of organic synthesis, enabling chemists to modify the properties and reactivity of molecules. solubilityofthings.commasterorganicchemistry.com Research into the derivatization of this compound focuses on leveraging its unique electronic properties to create novel and complex molecules. chemimpex.com

The modification of substituents on the aromatic ring of this compound can be achieved through various synthetic strategies. While the trifluoromethoxy groups themselves are generally stable, other substituents on the ring can be introduced and subsequently modified.

One common approach involves the lithiation of a related bromo-substituted trifluoromethoxybenzene, followed by reaction with an electrophile to introduce a new functional group. beilstein-journals.org For instance, the bromine/lithium exchange of bromo(trifluoromethoxy)benzenes at low temperatures generates aryllithium species that can be trapped with a variety of electrophiles. beilstein-journals.org This method allows for the introduction of groups such as boronic acids, hydroxyls, halogens, and various carbon-containing functionalities. beilstein-journals.org

Table 1: Examples of Electrophiles Used in the Derivatization of (Trifluoromethoxy)phenyllithiums beilstein-journals.org

ElectrophileFunctional Group Introduced
B(OR)₃Boronic Acid (-B(OH)₂)
O₂Hydroxyl (-OH)
Br₂Bromine (-Br)
I₂Iodine (-I)
CH₃IMethyl (-CH₃)
(CH₂)₂O2-Hydroxyethyl (-CH₂CH₂OH)
DMFFormyl (-CHO)
(COOC₂H₅)₂Oxalyl (-COCOOC₂H₅)
CH₃COOC₂H₅Acetoacetyl (-COCH₂COOC₂H₅)
CO₂Carboxyl (-COOH)
TsCNCyano (-CN)

This table is based on data for isomeric bromo(trifluoromethoxy)benzenes and illustrates general reactivity patterns.

The introduction of diverse functionalities onto the this compound scaffold is crucial for its application in pharmaceuticals, agrochemicals, and materials science. chemimpex.comontosight.aiwikipedia.org The electron-withdrawing nature of the trifluoromethoxy groups can direct the regioselectivity of certain reactions. youtube.com

For example, the radical C-H trifluoromethoxylation of aromatic compounds using reagents like bis(trifluoromethyl)peroxide has been demonstrated. nih.govfu-berlin.de While this specific reaction on this compound is not detailed, the methodology highlights a pathway for introducing additional fluorinated groups. nih.govfu-berlin.de The regioselectivity of such reactions is influenced by the electronic properties of the existing substituents. fu-berlin.de

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce nucleophiles onto a suitably activated benzene ring. For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with an amine is a key step in the synthesis of substituted benzene-1,2-diamines. mdpi.com A similar strategy could be envisioned for derivatives of this compound that also contain a good leaving group.

Mechanistic Elucidation Research for Reactions Involving Fluorinated Aromatics

Understanding the mechanisms of reactions involving fluorinated aromatic compounds is essential for optimizing reaction conditions and predicting product outcomes. nih.gov Research in this area often employs a combination of kinetic studies, isotopic labeling, and the isolation of reaction intermediates. mdpi.comnih.govnih.govacs.org

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. wikipedia.org For reactions involving fluorinated aromatics, kinetic analysis helps to understand the role of the fluorine-containing substituents in activating or deactivating the ring towards certain transformations. acs.org

The rate of electrophilic aromatic substitution, for example, is significantly affected by the presence of electron-withdrawing groups like trifluoromethoxy. youtube.com Comparing the reaction rates of substituted and unsubstituted benzene provides insight into the electronic effects of the substituents. acs.orgyoutube.com In situ monitoring techniques, such as Raman spectroscopy, can be used to track the progress of reactions in real-time, providing valuable kinetic data. beilstein-journals.org

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. nih.govbohrium.com By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), chemists can follow the labeled atom's position in the products, providing detailed mechanistic insights. nih.govbohrium.com

In the context of fluorinated aromatics, isotopic labeling can be used to elucidate reaction pathways. For instance, deuterium labeling experiments can help determine whether a C-H bond is broken in the rate-determining step of a reaction. acs.org Such studies have been crucial in understanding the mechanisms of various transformations, including those in the biosynthesis of complex natural products and in synthetic organic reactions. nih.govacs.org For example, in a study on the mechanochemical difluoromethylation of ketones, deuterium labeling was used to distinguish between intermolecular and intramolecular proton transfer steps. beilstein-journals.org

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. mdpi.com In many reactions involving fluorinated aromatics, intermediates such as carbocations or radical species are formed. acs.orgnih.gov

For example, in electrophilic aromatic substitution reactions, a carbocation intermediate, often called a sigma complex or arenium ion, is generated. pressbooks.pub The stability of this intermediate is a key factor in determining the reaction's regioselectivity. youtube.com In some cases, these intermediates can be stabilized and characterized, particularly at low temperatures.

In radical reactions, the detection of radical intermediates can be achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org The use of radical scavengers, which inhibit the reaction, can also provide indirect evidence for a radical mechanism. acs.org For instance, in a palladium-catalyzed tandem difunctional carbonylation, the addition of TEMPO completely suppressed product formation, indicating a radical-mediated pathway. acs.org

Advanced Spectroscopic and Analytical Research Techniques for the Structural Elucidation of 1,2 Bis Trifluoromethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2-bis(trifluoromethoxy)benzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H, ¹³C, and ¹⁹F NMR Studies for Structural Assignment and Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the four protons on the benzene (B151609) ring. Due to the ortho-disubstitution pattern, these protons would likely appear as a complex multiplet, reflecting the spin-spin coupling between adjacent and non-equivalent protons. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the trifluoromethoxy groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon framework of the molecule. For this compound, one would anticipate signals for the six aromatic carbons and the carbon of the trifluoromethoxy groups. The carbons directly attached to the trifluoromethoxy groups would exhibit characteristic chemical shifts. Furthermore, the carbon of the -OCF₃ group is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms. For related trifluoromethylated aromatic compounds, one-bond ¹³C-¹⁹F coupling constants are typically large.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected for the six equivalent fluorine atoms of the two trifluoromethoxy groups, assuming free rotation. The chemical shift of this signal provides a sensitive probe of the electronic environment of the -OCF₃ groups.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H 7.0 - 7.5 Multiplet J(H,H)
¹³C (Aromatic) 120 - 150 Singlet/Doublet J(C,F)
¹³C (-OCF₃) ~120 Quartet ¹J(C,F) ≈ 250-300
¹⁹F -55 to -65 Singlet -

Note: The data in this table is predictive and based on general principles and data for analogous compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques in Structural Research (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring, helping to delineate the spin system and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons.

Mass Spectrometry (MS) Research Methodologies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[C₈H₄F₆O₂]⁺ 246.0115

Note: This is a calculated value. Experimental verification is required.

Fragmentation Pattern Analysis in Structural Research

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of fluorine atoms, the CF₃ group, or the OCF₃ group. The stability of the resulting fragments would dictate the major peaks observed in the mass spectrum. Analysis of these fragmentation pathways provides valuable corroborative evidence for the proposed structure.

Infrared (IR) Spectroscopy Research

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkages, the C-F bonds of the trifluoromethyl groups, and the aromatic C-H and C=C bonds. The strong absorptions associated with the C-F stretching vibrations are typically found in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. For some fluoroalkylated benzene derivatives, characteristic IR bands have been reported in these regions. beilstein-journals.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1400 - 1600
C-F Stretch 1100 - 1300
C-O-C Stretch 1000 - 1250

Note: These are general ranges and the exact positions and intensities of the bands would be specific to the molecule.

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the characteristic functional groups within this compound and its derivatives. horiba.comresearchgate.net The analysis of vibrational modes provides a molecular fingerprint, allowing for the confirmation of structural features. horiba.com

In the context of this compound, key vibrational bands are associated with the trifluoromethoxy (-OCF₃) groups and the benzene ring. The strong C-F stretching vibrations are typically observed in the infrared spectrum. The benzene ring itself exhibits characteristic C-H stretching vibrations, which are generally found at wavenumbers higher than those for aliphatic C-H bonds, and ring stretching vibrations. spectroscopyonline.com

Studies on related fluorinated benzene derivatives provide a basis for assigning the observed vibrational frequencies. For instance, research on 1,4-bis(trifluoromethyl)benzene (B1346883) has led to a nearly complete assignment of its fundamental vibration frequencies through a combination of infrared and Raman spectroscopy. aip.orgaip.org The g vibrations are active in the Raman spectrum, while the u vibrations are active in the infrared spectrum. aip.org The analysis of depolarization ratios in Raman spectroscopy further aids in the assignment of vibrational modes. aip.org

The following table summarizes typical vibrational frequency ranges for key functional groups relevant to this compound, based on data from related molecules.

Table 1: Typical Vibrational Frequencies for Functional Groups in Fluorinated Aromatic Compounds

Functional Group Vibration Type Typical Wavenumber Range (cm⁻¹)
C-F Stretching 1100-1400
C-O Stretching 1000-1300
Aromatic C-H Stretching 3000-3100
Aromatic C=C Ring Stretching 1400-1600

It is important to note that the specific frequencies for this compound may vary due to the influence of the ortho-substitution pattern and potential conformational isomers. researchgate.net

X-ray Crystallography Research Methodologies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular structure and intermolecular interactions. brynmawr.eduresearchgate.net

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry of crystalline solids. beilstein-journals.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high accuracy.

For derivatives of this compound that can be crystallized, single crystal X-ray diffraction can reveal:

Precise bond lengths and bond angles.

The conformation of the trifluoromethoxy groups relative to the benzene ring.

The planarity of the benzene ring.

For example, in a study of 1,2-bis(iodomethyl)benzene, a related ortho-disubstituted benzene derivative, single-crystal X-ray diffraction revealed that the molecule lies about a crystallographic twofold axis. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.orgrsc.org Analysis of the crystal structure obtained from X-ray diffraction allows for a detailed investigation of these forces, which can include:

Van der Waals forces: These are weak, non-specific interactions that are present between all molecules.

Dipole-dipole interactions: These occur between polar molecules.

Hydrogen bonds: While conventional hydrogen bonds are not expected for this compound, weak C-H···F or C-H···O interactions may play a role in the crystal packing.

Halogen bonds: In derivatives containing halogens, these interactions can be significant. acs.org

π-π stacking interactions: The interaction between the electron clouds of adjacent benzene rings can influence the packing arrangement. researchgate.net

The study of crystal packing provides insights into the solid-state properties of the material. For instance, the analysis of intermolecular interactions in the crystals of benzene and its nitro derivatives has shown that the insertion of substituents significantly alters the packing motifs. rsc.org

Gas Electron Diffraction (GED) Studies

Gas electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the influence of intermolecular forces present in the solid or liquid state. wikipedia.orgosti.gov This method is particularly valuable for studying the conformational preferences of flexible molecules. researchgate.net

The GED experiment involves passing a beam of high-energy electrons through a gaseous sample of the substance. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. wikipedia.org The analysis of this pattern provides information about the internuclear distances within the molecule.

For this compound, GED studies can provide crucial data on:

The equilibrium geometry of the isolated molecule.

The rotational orientation (conformation) of the two trifluoromethoxy groups with respect to the benzene ring.

The potential energy surface for the rotation of the trifluoromethoxy groups.

Research on the related molecule trifluoromethoxybenzene has demonstrated the utility of GED in combination with vibrational spectroscopy and theoretical calculations to determine its conformational properties. researchgate.net These studies revealed the presence of different conformers and allowed for the determination of their relative energies and the rotational barrier between them. researchgate.net Similar investigations on this compound would be instrumental in understanding its intrinsic molecular structure and dynamics.

Applications of 1,2 Bis Trifluoromethoxy Benzene As a Key Building Block in Advanced Materials and Specialized Chemical Synthesis Research

Research in Polymer Chemistry and Material Science Applications

The unique properties of the trifluoromethyl group, such as its high electronegativity and stability, have led to significant research into fluorinated compounds for advanced materials. researchgate.netwikipedia.org 1,2-Bis(trifluoromethoxy)benzene, with its two trifluoromethoxy groups, is a valuable building block in this field.

Incorporation into High-Performance Polymers for Advanced Research Materials

Fluorinated polyimides (FPIs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. tandfonline.com The incorporation of fluorine-containing monomers, such as derivatives of this compound, can further enhance these properties. For instance, research has shown that FPIs derived from fluorinated diamine monomers exhibit higher thermal stability, with 10% weight loss occurring at temperatures between 463 to 508 °C. tandfonline.com These materials also demonstrate improved optical transparency and lower moisture absorption compared to their non-fluorinated counterparts. tandfonline.com

In a specific example, a series of FPIs were synthesized using fluorinated diamine monomers. These polymers demonstrated enhanced solubility, thermal stability, moisture resistance, and optical properties, making them suitable for applications in aerospace, gas separation, and microelectronics. tandfonline.com The introduction of flexible aryl-ether linkages into the polymer backbone is a common strategy to improve the solubility and processability of polyimides without compromising their desirable thermal and mechanical characteristics. tandfonline.com

Colored polyimides are another area of interest, with applications in optical engineering. acs.orgacs.org By copolymerizing a small amount of colored diamine monomers with colorless transparent polyimide monomers like 2,2′-bis(trifluoromethyl)benzidine (TFMB), researchers can create a range of colored PI films. acs.orgacs.org This method allows for the production of full-spectrum colored polyimides while maintaining the intrinsic thermal and mechanical properties of the polymer matrix. acs.orgacs.org

Design of Fluorinated Monomers for Polymerization Research

The design of novel fluorinated monomers is crucial for the development of advanced polymers. This compound can serve as a precursor for such monomers. For example, fluorinated diamine monomers can be synthesized in a two-step process involving an aromatic nucleophilic displacement reaction followed by reduction. tandfonline.com These monomers can then be used in polycondensation reactions with dianhydrides to produce FPIs. tandfonline.com

The trifluoromethyl group is a strong electron-withdrawing and stable group. researchgate.net Its bulkiness can lower the tendency of antiparallel molecular association in polymers. researchgate.net The strategic placement of trifluoromethyl groups on the aromatic rings of diamine monomers has been shown to enhance the solubility, lower moisture absorption, and decrease the dielectric constants of the resulting polyimides. researchgate.net These properties are highly desirable for advanced microelectronics applications. researchgate.net

The synthesis of these fluorinated monomers often involves multi-step procedures. For example, the synthesis of a fluorinated diamine, 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene (ATPT), starts with the reaction of tetrafluoro-1,4-hydroquinone with 2-chloro-5-nitrobenzotrifluoride, followed by a reduction step. tandfonline.com

Table 1: Properties of Fluorinated Polyimides (FPIs) Derived from ATPT Monomer

Property Value Range
10% Weight Loss Temperature 463-508 °C
Cutoff Wavelengths 354-386 nm

This table is based on data from a study on FPIs synthesized from the fluorinated diamine monomer ATPT. tandfonline.com

Influence of Bis(trifluoromethoxy)benzene Moiety on Polymer Properties in Research

The incorporation of the bis(trifluoromethoxy)benzene moiety into a polymer backbone significantly influences the final properties of the material. The presence of the trifluoromethoxy groups generally leads to:

Enhanced Thermal Stability: As mentioned earlier, FPIs containing this moiety exhibit high decomposition temperatures. tandfonline.com

Improved Solubility: The fluorine atoms can reduce intermolecular forces, leading to better solubility in organic solvents. tandfonline.com

Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, which is a critical property for microelectronic applications. researchgate.net

Reduced Moisture Absorption: The hydrophobic nature of the fluorinated groups results in lower water uptake. tandfonline.com

Increased Optical Transparency: The introduction of fluorine can disrupt the charge transfer complexes that often cause color in polyimides, leading to higher optical transparency. tandfonline.com

These combined properties make polymers containing the bis(trifluoromethoxy)benzene moiety attractive for a variety of high-tech applications.

Research in Liquid Crystal Development

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com The development of new liquid crystalline materials is an active area of research, with applications in displays, sensors, and optical devices. tcichemicals.comnih.gov

Synthesis of Liquid Crystalline Compounds Incorporating Bis(trifluoromethoxy)benzene

The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible tails. colorado.edu The bis(trifluoromethoxy)benzene unit can be incorporated into the rigid core of these molecules. The synthesis of such compounds typically involves multi-step organic reactions. For example, Schiff base liquid crystals can be prepared through the condensation of an amine with an aldehyde or ketone. nih.gov

The inclusion of fluorine atoms into liquid crystal structures can lead to significant changes in their chemical and physical properties due to fluorine's high electronegativity and atomic size. researchgate.net The trifluoromethyl group, in particular, is a powerful electron-attracting group that can influence the mesomorphic behavior of the resulting compound. researchgate.net

For instance, new liquid crystalline derivatives have been synthesized by reacting vanillic acid with various substituted anilines to form Schiff bases, which are then further modified. rsc.org While this specific example does not directly use this compound, it illustrates the general synthetic strategies employed in the field. The synthesis of bent-core liquid crystals, another area of research, involves the use of central cores that create a bend in the molecule, leading to unique packing and properties. ajchem-a.com

Elucidation of Mesophase Behavior and Ordering in Research

The mesophase behavior of liquid crystals, which refers to the different liquid crystalline phases they can exhibit (e.g., nematic, smectic), is a key area of investigation. colorado.edu The introduction of a bis(trifluoromethoxy)benzene moiety can significantly impact this behavior. The bulky and electron-withdrawing nature of the trifluoromethoxy groups can influence the intermolecular interactions and, consequently, the type and stability of the mesophases formed. researchgate.net

For example, studies on other fluorinated liquid crystals have shown that the position and orientation of the fluorine atoms can dictate the mesomorphic properties. researchgate.net The terminal alkoxy chain length also plays a crucial role in determining the mesophase stability and temperature range. researchgate.net In some cases, the introduction of a trifluoromethyl group can lead to the formation of a nematic mesophase. researchgate.net

Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are common techniques used to study the mesophase behavior and phase transitions of liquid crystals. ajchem-a.comresearchgate.net Computational studies, such as those using density functional theory (DFT), are also employed to correlate the molecular structure with the observed mesomorphic properties. researchgate.netresearchgate.net These studies help in understanding how factors like molecular geometry, dipole moment, and polarizability influence the formation and stability of different liquid crystal phases. researchgate.netresearchgate.net

Information Unavailable for this compound in Specified Applications

Following a comprehensive search for scientific literature and data, information regarding the specific applications of This compound as a key building block in the fields of agrochemicals, dye chemistry, and as a precursor for complex organic molecules is not available in the public domain through the accessed resources.

Extensive queries aimed at uncovering research on its use in the design of novel agrochemical scaffolds, structure-activity relationship studies, synthesis of fluorinated dyes, application in optoelectronic materials, or as a precursor in specialized chemical synthesis did not yield relevant results for this specific compound.

The search results frequently referenced related but structurally distinct compounds, such as isomers or analogues like 1,2-bis(trifluoromethyl)benzene (B1265662) and 1,4-bis(trifluoromethyl)benzene (B1346883), or discussed the general properties of the trifluoromethoxy group in different chemical contexts. However, no specific studies detailing the synthetic use of this compound for the outlined applications could be located.

Therefore, it is not possible to provide a scientifically accurate article on the requested topics for this particular chemical compound based on the available information.

Research on this compound as a Specialized Building Block Remains Limited

While this compound is recognized as a potentially valuable fluorinated building block in the development of advanced materials and specialized chemicals, a comprehensive review of available research indicates a notable lack of specific applications in multi-step total synthesis and the synthesis of chiral compounds. Extensive searches of scientific literature and chemical databases did not yield detailed examples or in-depth studies on the utilization of this particular compound in these advanced synthetic strategies.

The electronic properties of the trifluoromethoxy group suggest that this compound could serve as a unique scaffold in organic synthesis. The strong electron-withdrawing nature and steric bulk of the two adjacent trifluoromethoxy groups can influence the reactivity and regioselectivity of the aromatic ring, potentially enabling novel chemical transformations. However, the current body of scientific literature does not provide concrete examples of its incorporation into the total synthesis of complex natural products or other target molecules.

Similarly, while the development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, there is no readily available research detailing the use of this compound as a starting material or key intermediate for the creation of such molecules. The synthesis of chiral compounds often relies on the strategic placement of functional groups that can coordinate to metal centers or participate in asymmetric transformations. At present, the scientific community has not published specific methodologies that leverage the this compound framework for these purposes.

Computational and Theoretical Investigations of 1,2 Bis Trifluoromethoxy Benzene

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated peer-reviewed studies detailing Density Functional Theory (DFT) calculations on the electronic structure and reactivity of 1,2-bis(trifluoromethoxy)benzene could be identified. Such studies would typically provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential surface, and various reactivity descriptors. While a study on the photolysis of benzotrifluoride (B45747) derivatives includes this compound, it does not provide the specific electronic structure and reactivity data required for this section. science-softcon.de

Ab Initio Methods for Molecular Property Predictions

There is no available research that employs ab initio methods, such as Møller-Plesset (MP2) or Coupled Cluster (CC) theory, to specifically predict the molecular properties of this compound. These "first-principles" calculations would offer a high level of theoretical accuracy for properties like geometry, vibrational frequencies, and rotational constants.

Molecular Modeling and Simulation Research

Conformational Analysis and Energy Landscapes (e.g., Torsional Potential)

A detailed conformational analysis, including the calculation of the torsional potential energy surface for the rotation of the two adjacent trifluoromethoxy groups of this compound, has not been published. This analysis would be crucial for understanding the molecule's preferred three-dimensional structures and the energy barriers between different conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No specific Molecular Dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations would provide valuable information on the compound's behavior over time, including its structural flexibility, interactions in a condensed phase, and transport properties.

Mechanistic Insights from Computational Studies

Due to the absence of the aforementioned computational studies, there are no published mechanistic insights derived from theoretical calculations for this compound. Computational investigations are essential for elucidating reaction mechanisms, understanding substituent effects on reactivity, and predicting the compound's behavior in various chemical environments.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways. For a molecule like this compound, these methods can predict how it will react under various conditions.

Theoretical studies on related fluorine-substituted azobenzene (B91143) derivatives, for example, have utilized quantum chemical calculations to describe thermal isomerization processes. rsc.org These studies systematically investigate the influence of substituents on the reaction mechanism, revealing that isomerization is a process involving global structural changes where the effect of the substituent is determined by its influence on the conjugated system. rsc.org For this compound, density functional theory (DFT) calculations could be employed to model its participation in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This would reveal the activation energies for different potential pathways, thereby identifying the most kinetically and thermodynamically favorable routes. For instance, in a study of diaryl ether synthesis, computational analysis helped to understand the reaction mechanism and the role of different ligands in the catalytic cycle. acs.org

Prediction of Reactivity and Selectivity in Organic Reactions

The electronic and steric properties of the two adjacent trifluoromethoxy groups in this compound are expected to significantly influence its reactivity and the regioselectivity of its reactions. The -OCF₃ group is known to be strongly electron-withdrawing through the inductive effect, which deactivates the benzene (B151609) ring towards electrophilic substitution.

Computational models can quantify this effect. Studies on the Suzuki-Miyaura cross-coupling reactions of dihalogenated trifluoromethyl-benzene derivatives show that both steric and electronic effects dictate the regioselectivity of the reaction. researchgate.net For this compound, computational analysis could predict the most likely sites for substitution. For example, in an electrophilic aromatic substitution reaction, the deactivating nature of the two -OCF₃ groups would direct incoming electrophiles to the meta positions (positions 4 and 5), and computational modeling could predict the relative reactivity of these sites. Frontier Molecular Orbital (FMO) theory is a key tool in these predictions, where the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the most probable sites for nucleophilic and electrophilic attack, respectively. numberanalytics.comlibretexts.org

Spectroscopic Property Predictions via Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, providing valuable data for structure confirmation and analysis.

Computational NMR Chemical Shift Predictions (e.g., GIAO approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts with a high degree of accuracy. q-chem.comgaussian.com This method can be applied to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts can be particularly useful. nih.gov DFT-based procedures have been evaluated for their ability to predict ¹⁹F NMR chemical shifts at a modest computational cost, proving to be a valuable tool for characterizing reaction intermediates and products. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, and referencing them to a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C or CFCl₃ for ¹⁹F, a theoretical NMR spectrum can be generated. These predicted spectra can then be compared with experimental data to confirm the structure.

Table 1: Predicted NMR Chemical Shifts for an Analogous Compound (Trifluoromethoxybenzene) (Note: This data is for a related compound and is illustrative of the type of information generated by computational methods.)

NucleusPredicted Chemical Shift (ppm)
¹H (ortho)7.25
¹H (meta)7.40
¹H (para)7.20
¹³C (ipso)149.0
¹³C (ortho)121.0
¹³C (meta)129.5
¹³C (para)125.0
¹⁹F-58.0

Vibrational Frequency Calculations for IR/Raman Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations are routinely used to compute the vibrational frequencies and their corresponding intensities. doi.orgspectroscopyonline.com

For this compound, a theoretical vibrational analysis would involve first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This produces a set of normal modes of vibration, each with a specific frequency. These calculated frequencies can be compared to an experimental IR or Raman spectrum to aid in the assignment of the observed absorption bands to specific molecular motions, such as C-H stretches, C-C ring vibrations, and C-F stretches of the trifluoromethoxy groups. researchgate.net

Table 2: Calculated Vibrational Frequencies for an Analogous Compound (1,3,5-tribromo-2,4,6-trifluoro-benzene) (Note: This data is for a related, highly halogenated compound to illustrate the output of vibrational calculations.)

Vibrational ModeCalculated Frequency (cm⁻¹)
C-F Stretch1150
C-C Ring Stretch1600
C-Br Stretch650

Source: Adapted from DFT analysis of 1,3,5-tribromo-2,4,6-trifluoro-benzene. researchgate.net

UV-Vis Spectra and Frontier Molecular Orbital (FMO) Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. The calculations provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

The electronic transitions are fundamentally related to the Frontier Molecular Orbitals (FMOs). numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability. nih.gov For this compound, FMO analysis would reveal the nature of the lowest energy electronic transition, typically a π→π* transition for aromatic compounds. The distribution of the HOMO and LUMO across the molecule would show which parts of the molecule are primarily involved in this electronic excitation. Studies on fluorinated benzenes have shown that the number and position of fluorine substituents can significantly affect the energies of the ππ* and πσ* states, influencing the absorption and emission spectra. nih.gov

Topology Analysis and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org They are invaluable for understanding and predicting intermolecular interactions, as they show the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show a negative potential around the oxygen atoms of the trifluoromethoxy groups and a positive potential around the hydrogen atoms of the benzene ring. The highly electronegative fluorine atoms would create a strong positive potential on the adjacent carbon atoms. This information is crucial for predicting how the molecule will interact with other molecules, for example, in drug-receptor binding or in crystal packing. The MEP can indicate sites for hydrogen bonding and other non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

A theoretical investigation using ELF and LOL for this compound would be instrumental in characterizing the nature of the chemical bonds within the molecule.

Electron Localization Function (ELF) analysis provides a method to visualize and quantify the localization of electrons in a molecule. This would allow for a detailed description of the covalent character of the C-C bonds within the benzene ring, the C-O bonds, and the C-F bonds of the trifluoromethoxy groups. It would also help in identifying the regions corresponding to lone pairs of electrons on the oxygen and fluorine atoms.

Localized Orbital Locator (LOL) studies would offer a complementary perspective on electron localization. By analyzing the kinetic energy density, LOL can provide clear spatial representations of bonding and lone pair regions. For this compound, this would help to further elucidate the electronic structure and the spatial arrangement of electron pairs, offering insights into the molecule's reactivity and stability.

A hypothetical data table that could be generated from such a study is presented below. This table illustrates the kind of quantitative data that would be expected from an ELF analysis, such as the basin populations for different bonds.

Table 1: Hypothetical ELF Basin Populations for this compound

Bond/Region Basin Population (e)
C-C (aromatic) ~2.8 - 3.2
C-O ~1.5 - 1.8
O-CF3 ~1.2 - 1.5
C-F ~1.6 - 1.9
Oxygen Lone Pairs ~2.5 x 2
Fluorine Lone Pairs ~2.8 x 3 (per F atom)

Note: The values presented in this table are hypothetical and are intended for illustrative purposes only, as no specific studies on this compound are available.

Noncovalent Interaction (NCI) Analysis

A Noncovalent Interaction (NCI) analysis would be crucial for understanding the intramolecular and potential intermolecular interactions that govern the three-dimensional structure and properties of this compound.

This analysis would identify and characterize weak interactions, such as van der Waals forces, steric repulsions, and potential hydrogen bonds (if interacting with other molecules). For this compound, an NCI analysis would be particularly insightful for examining the interactions between the two adjacent trifluoromethoxy groups. This could reveal steric hindrance or attractive interactions that influence the conformational preferences of the molecule.

The results of an NCI analysis are typically visualized as surfaces in three-dimensional space, colored to indicate the type and strength of the interaction. A summary of expected findings could be tabulated as follows:

Table 2: Potential Intramolecular Noncovalent Interactions in this compound

Interacting Groups Type of Interaction Expected Strength
CF3 and CF3 groups Steric Repulsion Moderate
CF3 and Benzene Ring Weak van der Waals Weak
Oxygen and Benzene Ring Dipole-Quadrupole Weak

Note: This table is speculative and awaits confirmation from actual computational studies.

Future Research Directions, Challenges, and Emerging Paradigms in 1,2 Bis Trifluoromethoxy Benzene Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of trifluoromethoxylated compounds has historically been challenging, often requiring harsh conditions and sophisticated, expensive reagents. academie-sciences.frnih.gov Traditional methods for preparing aryl trifluoromethyl ethers involved multi-step sequences with intermediates like fluoroformates or chlorothionoformates, which were then subjected to nucleophilic fluorination at high temperatures (100–160 °C) using reagents such as antimony trifluoride or sulfur tetrafluoride. nih.gov These conditions are often incompatible with complex molecules, limiting their application in late-stage functionalization. nih.gov The development of milder and more efficient synthetic protocols is therefore a critical area of ongoing research.

Direct trifluoromethoxylation reactions, in particular, remain underdeveloped. academie-sciences.fr Modern strategies, such as oxidative desulfurization-fluorination of xanthates, offer milder alternatives and are applicable to a broader range of substrates, including both aliphatic and aromatic compounds. mdpi.com However, the quest for more atom-economical, scalable, and environmentally benign synthetic routes continues to drive innovation in this field.

Exploration of Photoredox Catalysis in Fluorination Research

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. nih.gov This strategy is particularly promising for the synthesis of fluorinated aromatic compounds, including those containing the trifluoromethoxy group. researchgate.net Photoredox-catalyzed approaches can facilitate the direct trifluoromethylation and trifluoromethoxylation of arenes, often at room temperature and with high functional group tolerance. nih.govprinceton.edu

These reactions typically involve a photocatalyst, such as Ru(bpy)3(PF6)2, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate reactive trifluoromethyl or trifluoromethoxyl radicals from suitable precursors. nih.gov For instance, the intermolecular C–H trifluoromethoxylation of arenes has been achieved using a photoredox catalyst in conjunction with a trifluoromethoxide source. nih.gov The ability to perform these transformations at late stages of a synthetic sequence is highly valuable in drug discovery. nih.govprinceton.edu

Future research in this area will likely focus on expanding the substrate scope, improving regioselectivity, and developing more sustainable and cost-effective photocatalytic systems. The application of photoredox organocatalysis, which merges photoredox catalysis with organocatalysis, also presents a novel avenue for the asymmetric α-trifluoromethylation of carbonyl compounds, a strategy that could potentially be adapted for the derivatization of 1,2-bis(trifluoromethoxy)benzene precursors. nih.gov

Table 1: Examples of Photoredox-Catalyzed Fluorination Reactions

Reaction Type Catalyst System Precursor Conditions Key Feature Reference
C-H Trifluoromethylation Ru(bpy)3Cl2 / Light Triflyl chloride (CF3SO2Cl) Room Temperature Direct functionalization without pre-activation princeton.edu
Azidotrifluoromethoxylation Ru(bpy)3(PF6)2 / Light Aryl trifluoromethyl sulfonate / AgF Mild In situ generation of AgOCF3 nih.gov
α-Trifluoromethylation [Ru(bpy)3Cl2] / Light Silyl (B83357) enol ethers / CF3I Room Temperature One-pot protocol from ketones princeton.edu

Electrochemistry in Organic Synthesis Research

Electrochemical synthesis offers a green and efficient alternative to traditional chemical redox reactions, avoiding the use of stoichiometric and often harsh oxidizing or reducing agents. researchgate.net This technology has seen a resurgence of interest for its ability to generate highly reactive species under mild conditions, making it well-suited for challenging transformations like fluoroalkylation. researchgate.net

Electrochemical methods can be employed for the introduction of trifluoromethoxy groups onto aromatic rings. researchgate.net These reactions proceed via electron transfer at an electrode surface to generate the key reactive intermediates. The selectivity and efficiency of electrochemical fluorination can often be tuned by controlling parameters such as the electrode potential, solvent, and supporting electrolyte. researchgate.net Research into the electrochemical trifluoromethylation of arenes has demonstrated the potential of this approach to provide a sustainable route to valuable fluorinated molecules. researchgate.net

A key challenge and future research direction is the adaptation of these methods for the specific synthesis and derivatization of this compound. This includes developing selective C-H functionalization protocols and overcoming potential challenges related to substrate oxidation or polymerization at the electrode surface.

Integration into Supramolecular Chemistry Research

The distinct electronic properties and potential for non-covalent interactions make this compound an intriguing building block for supramolecular chemistry. The two strongly electron-withdrawing OCF3 groups significantly influence the electron density of the benzene (B151609) ring, creating a unique platform for molecular design.

Design of Molecular Recognition Systems

The electron-deficient aromatic core of this compound can participate in favorable quadrupole-quadrupole or donor-acceptor interactions with electron-rich guest molecules. This property can be harnessed to design novel host-guest systems and molecular sensors. Furthermore, the fluorine atoms of the trifluoromethoxy groups can act as weak hydrogen bond acceptors or engage in other non-covalent interactions, such as halogen bonding, providing additional handles for achieving specific molecular recognition. Research in this area could involve synthesizing macrocyclic hosts or cleft-like receptors incorporating the this compound unit to study their binding affinities for various analytes.

Self-Assembly Studies

The rigid structure and defined electronic nature of this compound make it a candidate for the construction of self-assembled materials with ordered structures, such as liquid crystals, organogels, or porous frameworks. Research has shown that related molecules, such as 1,4-Bis(trifluoromethyl)benzene (B1346883), can act as acceptor units in donor-acceptor-donor molecules that exhibit interesting photophysical properties like thermally activated delayed fluorescence (TADF). rsc.org In the solid state, these molecules can pack through a network of weak van der Waals interactions, including C-H···F contacts. rsc.org Similar principles could be applied to this compound, exploring how its specific substitution pattern directs the self-assembly process and influences the resulting material properties.

Research into Advanced Catalytic Systems for Derivatization

The selective functionalization of the C-H bonds on the aromatic ring of this compound presents a significant challenge due to the presence of two deactivating OCF3 groups. ethz.ch Developing advanced catalytic systems that can overcome this low reactivity and achieve high regioselectivity is a key frontier.

C-H activation/functionalization is a powerful strategy that transforms unreactive C-H bonds into valuable chemical linkages, often through the use of transition metal catalysts. ethz.ch Research in this domain would focus on discovering catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively activate one of the four C-H bonds on the this compound ring. The use of directing groups, which temporarily coordinate to the metal center and position it for a specific C-H activation event, could be a viable strategy to control regioselectivity.

Recent advances have demonstrated the silver-mediated late-stage C-H trifluoromethoxylation of arenes and heteroarenes, including pyridine (B92270) derivatives where ortho-selectivity was observed. nih.gov While this method introduces an OCF3 group, the development of analogous catalytic systems for other transformations (e.g., C-C, C-N, or C-halogen bond formation) on the this compound scaffold is a promising avenue for future exploration. Such methods would provide rapid access to a diverse range of derivatives for screening in pharmaceutical and materials science applications.

Table 2: List of Chemical Compounds

Compound Name
This compound
1,4-Bis(trifluoromethyl)benzene
Antimony trifluoride
Aryl trifluoromethyl sulfonate
Ru(bpy)3(PF6)2 (Tris(bipyridine)ruthenium(II) hexafluorophosphate)
Ru(bpy)3Cl2 (Tris(bipyridine)ruthenium(II) chloride)
Silver(I) fluoride (B91410)
Sulfur tetrafluoride

Exploration of Bio-Inspired Synthetic Methodologies

The development of environmentally benign and highly selective synthetic methods is a paramount goal in modern chemistry. numberanalytics.com Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, offers a promising avenue for the preparation of fluorinated compounds. rsc.org

Currently, the synthesis of aryl trifluoromethyl ethers relies on chemical methods that can involve harsh reagents. mdpi.com A key area for future research is the exploration of enzymatic or chemo-enzymatic approaches for the synthesis of this compound. While enzymes capable of forming carbon-fluorine bonds, known as fluorinases, have been discovered, their substrate scope and application to the synthesis of trifluoromethoxy groups are still in their infancy. mdpi.comtib.eu

Future Research Focus:

Directed Evolution of Enzymes: Researchers could employ directed evolution to engineer existing enzymes or create artificial metalloenzymes capable of catalyzing the trifluoromethoxylation of aromatic rings. The goal would be to develop a biocatalyst that can selectively introduce one or both trifluoromethoxy groups onto a catechol or a related precursor under mild, aqueous conditions.

Fluorinase-Mediated Synthesis: Investigating the potential of known fluorinases to accept modified substrates that could lead to the formation of a trifluoromethoxy group is a long-term goal. mdpi.com This would represent a significant breakthrough in green fluorination chemistry. numberanalytics.com

Hybrid Catalytic Systems: Combining the selectivity of biocatalysts with the reactivity of chemical reagents could provide a powerful synthetic tool. For example, an enzyme could be used to create a key intermediate that is then readily converted to this compound using a milder chemical fluorination step.

The successful development of bio-inspired synthetic routes would not only provide a more sustainable pathway to this compound but also open up possibilities for creating novel fluorinated molecules with unique biological activities. rsc.org

Uncharted Reactivity and Novel Transformations Research

The reactivity of the trifluoromethoxy group is generally characterized by its strong electron-withdrawing nature and its chemical and thermal stability. nih.gov However, the presence of two such groups in an ortho-relationship on a benzene ring, as in this compound, presents a unique electronic and steric environment that has not been extensively studied.

Future research will likely delve into the uncharted reactivity of this specific substitution pattern. The close proximity of the two trifluoromethoxy groups could lead to through-space interactions or unusual electronic effects that could be harnessed for novel chemical transformations.

Potential Areas of Investigation:

Ortho-Directed Functionalization: The development of methods for the selective functionalization of the positions adjacent to the trifluoromethoxy groups (positions 3 and 6) would be highly valuable for creating more complex derivatives. This could involve directed metalation-trapping sequences or transition-metal-catalyzed C-H activation.

Nucleophilic Aromatic Substitution (SNAr) Reactions: While the trifluoromethoxy group is generally a poor leaving group, the combined electron-withdrawing effect of two such groups might activate the aromatic ring sufficiently for SNAr reactions with potent nucleophiles, potentially enabling the displacement of one of the trifluoromethoxy groups.

Cyclization Reactions: Investigating intramolecular reactions of derivatives of this compound could lead to the synthesis of novel fluorinated heterocyclic systems. The steric hindrance imposed by the two adjacent groups could influence the regioselectivity and stereoselectivity of such cyclizations.

A deeper understanding of the reactivity of this compound will expand its utility as a building block in organic synthesis. acs.org

Challenges in Large-Scale Synthesis and Industrial Scalability Research

The transition from laboratory-scale synthesis to industrial production presents a number of challenges, particularly for fluorinated compounds. researchgate.net The large-scale synthesis of this compound is currently hampered by the cost and hazardous nature of many fluorinating reagents, as well as the often-demanding reaction conditions required for trifluoromethoxylation. mdpi.comacs.org

Key Challenges and Research Directions:

ChallengePotential Research Solutions
Hazardous Reagents Development of safer, solid fluorinating agents or flow-chemistry processes to minimize handling of hazardous materials like anhydrous hydrogen fluoride. researchgate.netacs.org
Cost of Reagents Exploration of more economical sources of the trifluoromethoxy group, such as utilizing trifluoroacetic anhydride (B1165640) or other bulk-manufactured fluorinated compounds. researchgate.net
Harsh Reaction Conditions Research into catalytic methods that can operate under milder temperatures and pressures, reducing energy consumption and the need for specialized high-pressure equipment. mdpi.com
Process Optimization Implementation of continuous flow reactors for better heat and mass transfer, improved safety, and potentially higher yields and purity. acs.org
Waste Management Designing synthetic routes with higher atom economy and developing methods for recycling reagents or byproducts to minimize environmental impact. numberanalytics.com

Addressing these challenges is crucial for making this compound and related compounds more accessible for commercial applications. Overcoming the hurdles of industrial-scale trifluoromethylation is a significant area of ongoing research. vander-lingen.nl

Interdisciplinary Research Opportunities Involving this compound Chemistry

The unique properties of fluorinated molecules make them valuable in a wide range of scientific disciplines. nih.govnih.gov The high electronegativity, metabolic stability, and lipophilicity conferred by trifluoromethoxy groups suggest that this compound could be a valuable component in various advanced materials and biologically active compounds. beilstein-journals.orgnumberanalytics.comnumberanalytics.com

Emerging Interdisciplinary Fields:

Materials Science: The strong electron-withdrawing nature of the two trifluoromethoxy groups could make this compound a useful building block for creating novel electronic materials, such as liquid crystals, polymers with high thermal stability, or components for organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Medicinal Chemistry and Agrochemicals: The trifluoromethoxy group is a well-established substituent in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability and cell membrane permeability. beilstein-journals.orgwikipedia.org Derivatives of this compound could be explored for the development of new drugs or pesticides. numberanalytics.comguidechem.com

Chemical Biology: Fluorinated molecules are increasingly used as probes to study biological processes. nih.gov The unique spectroscopic signatures of fluorine could allow for the use of this compound derivatives in 19F NMR-based screening assays or as probes for positron emission tomography (PET) imaging, provided a suitable radioisotope of fluorine is incorporated. nih.gov

Fostering collaborations between synthetic chemists and researchers in these and other fields will be essential for fully realizing the potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1,2-Bis(trifluoromethoxy)benzene derivatives in organic chemistry?

  • Methodological Answer : Synthesis often involves Pd-catalyzed direct arylations, where brominated precursors (e.g., 1-bromo-3-(trifluoromethoxy)benzene) react with heteroarenes like imidazoles to form substituted aromatic compounds. For example, Pd catalysts enable coupling with imidazo[1,2-a]pyridine to achieve yields >90% . Alternatively, aryne intermediates can be generated via dehydrohalogenation of brominated derivatives at low temperatures (-75°C to -100°C), enabling regioselective functionalization .

Q. What spectroscopic techniques are most effective for characterizing trifluoromethoxy-substituted benzene derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substitution patterns and electronic effects. For instance, coupling constants in imidazole derivatives (e.g., 3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyridine) align with predicted aromatic splitting patterns .
  • Mass Spectrometry (LRMS) : Validates molecular weight and fragmentation pathways, particularly for verifying fluorine-rich compounds .
  • 19F NMR : Essential for resolving trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) group environments, as chemical shifts are sensitive to electronic perturbations .

Advanced Research Questions

Q. How do electron-withdrawing trifluoromethoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -OCF₃ group deactivates the benzene ring via inductive effects, directing electrophilic substitutions to meta/para positions. In Pd-catalyzed arylations, this electronic profile enhances oxidative addition efficiency with electron-deficient aryl bromides. However, steric hindrance from adjacent substituents may require tailored ligands (e.g., bisphosphines) to optimize catalytic activity . Contrastingly, in aryne chemistry, the -OCF₃ group stabilizes the diradical intermediate, enabling selective trapping with dienes or nucleophiles .

Q. What strategies resolve contradictions in reaction yields for trifluoromethoxy-substituted heterocycles?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., protodehalogenation vs. coupling). Systematic optimization includes:
  • Catalyst Screening : Testing Pd(OAc)₂, PdCl₂, or Ni-based systems to balance activity and selectivity .
  • Temperature Control : Lower temperatures (-100°C) favor aryne formation, while higher temperatures (-75°C) promote elimination side reactions .
  • Additives : Silver salts (Ag₂O) can suppress protodehalogenation by sequestering halide ions, improving coupling yields .

Q. How does substitution patterning affect the pharmacokinetics of trifluoromethoxy-containing drug candidates?

  • Methodological Answer :
  • Metabolic Stability : The -OCF₃ group resists oxidative metabolism, enhancing half-life. For example, 1-ethynyl-4-(trifluoromethoxy)benzene derivatives exhibit prolonged bioavailability due to reduced CYP450-mediated degradation .
  • Lipophilicity : Trifluoromethoxy groups increase logP values, improving membrane permeability but risking off-target binding. Balancing hydrophobicity with polar substituents (e.g., sulfonamides) optimizes ADME profiles .
  • Enzyme Inhibition : Derivatives like 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene inhibit CYP1A2, necessitating co-administered drug dose adjustments .

Q. What experimental designs are critical for studying trifluoromethoxy-substituted compounds in biological systems?

  • Methodological Answer :
  • In Vitro Assays : Use fluorogenic substrates (e.g., ethoxyresorufin) to quantify CYP1A2 inhibition .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., -F, -Cl, -CF₃) to isolate electronic vs. steric effects on bioactivity .
  • Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using DFT calculations to predict binding affinities .

Notes

  • Citations reflect peer-reviewed methodologies and empirical data from synthetic, analytical, and pharmacological studies.

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